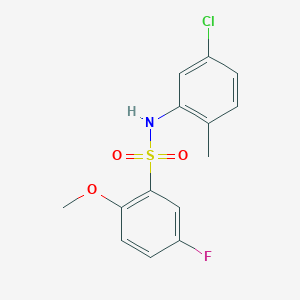
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues, including the lungs, pancreas, and intestine.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to the cytoplasmic side of the CFTR chloride channel and blocks chloride ion transport through the channel pore. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit both wild-type and mutant CFTR chloride channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to improve airway surface hydration and mucociliary clearance in CF patients, leading to improved lung function and reduced risk of pulmonary infections. In the pancreas, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve pancreatic function in CF patients. In the intestine, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve intestinal function in secretory diarrhea models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for studying CFTR function and regulation in vitro and in vivo. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, allowing for precise manipulation of CFTR activity in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been extensively validated in various CF and non-CF models, making it a reliable tool for studying CFTR function and regulation.
However, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has several limitations as a tool for studying CFTR function and regulation. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a small molecule inhibitor that may have off-target effects or interact with other cellular pathways, leading to potential confounding effects. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limited stability in aqueous solutions, requiring careful handling and storage.
Zukünftige Richtungen
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases, but there are still many unanswered questions and future directions for research. Some potential future directions for N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide research include:
1. Developing more potent and specific CFTR inhibitors for improved therapeutic efficacy and reduced off-target effects.
2. Investigating the long-term safety and efficacy of CFTR inhibitors in CF and other diseases.
3. Studying the mechanisms of CFTR inhibition by N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and other inhibitors to better understand CFTR function and regulation.
4. Developing new CF and non-CF models to better study CFTR function and regulation in various tissues.
5. Exploring the potential of CFTR inhibitors for the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide was first synthesized and characterized by Van Goor et al. in 2006. The synthesis of N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride, followed by the addition of sodium hydroxide and purification by recrystallization. The final product is a white crystalline powder with a molecular weight of 393.88 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of CFTR, resulting in abnormal ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to improved airway surface hydration and mucociliary clearance in CF patients.
In addition to CF, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential therapeutic applications in other diseases, including polycystic kidney disease, secretory diarrhea, and pancreatic cancer. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit cyst growth and fluid secretion in polycystic kidney disease models, reduce fluid secretion in secretory diarrhea models, and suppress tumor growth in pancreatic cancer models.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C14H13ClFNO3S |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3 |
InChI-Schlüssel |
FLRXODWJBIBZFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
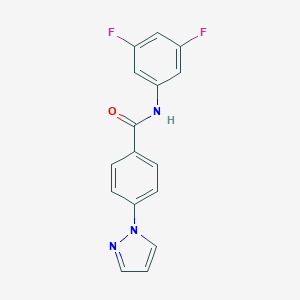

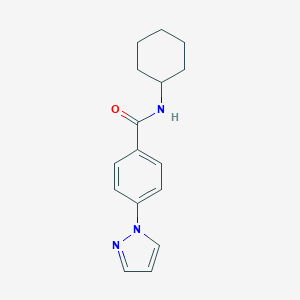
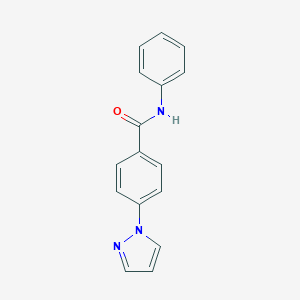
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

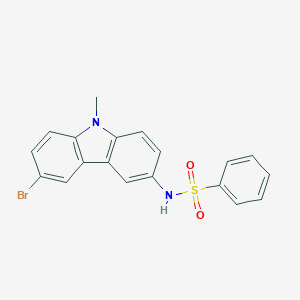
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)